molecular formula C10H15NO3 B3050468 4-Methoxy-3-(2-methoxyethoxy)aniline CAS No. 26181-51-1

4-Methoxy-3-(2-methoxyethoxy)aniline

Cat. No.: B3050468
CAS No.: 26181-51-1
M. Wt: 197.23 g/mol
InChI Key: ZAJAWGOUBJAMPG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

4-Methoxy-3-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

4-Methoxy-3-(2-methoxyethoxy)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making the compound valuable in biochemical and pharmacological studies .

Comparison with Similar Compounds

4-Methoxy-3-(2-methoxyethoxy)aniline can be compared with other similar compounds, such as:

    4-Methoxyaniline: Lacks the methoxyethoxy group, making it less versatile in certain chemical reactions.

    3-Methoxy-4-(2-methoxyethoxy)aniline: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.

    4-(2-Methoxyethoxy)aniline:

The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of scientific and industrial applications.

Biological Activity

4-Methoxy-3-(2-methoxyethoxy)aniline, with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol, is an organic compound that exhibits a range of biological activities. Its structure includes methoxy and methoxyethoxy functional groups, which contribute to its reactivity and interaction with biological systems. This compound is primarily utilized in scientific research, particularly in studies involving enzyme interactions and protein modifications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to significant changes in cellular pathways and biological processes, making it a valuable tool in biochemical and pharmacological studies.

Research Findings

  • Enzyme Interactions : Studies have shown that this compound can influence various enzyme activities. For instance, it has been reported to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds .
  • Cellular Effects : In vitro studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties. The specific pathways involved include modulation of signaling cascades such as MAPK and PI3K/Akt pathways .
  • Toxicological Profile : Ecotoxicological evaluations have suggested that while this compound exhibits low acute toxicity, it may have developmental effects at higher doses. A NOAEL (No Observed Adverse Effect Level) was established at 250 mg/kg body weight for prenatal developmental toxicity .

Case Studies

  • Study on Cancer Cell Lines : A detailed investigation into the effects of this compound on various cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a chemotherapeutic agent, warranting further exploration into its mechanisms and efficacy in vivo .
  • Ecotoxicity Assessment : In a comprehensive ecotoxicological assessment, researchers evaluated the effects of this compound on aquatic organisms. The findings indicated that while it displayed low toxicity to fish species, there were observable effects on reproductive parameters at elevated concentrations .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
4-MethoxyanilineLacks methoxyethoxy groupLess versatile in enzyme interactions
3-Methoxy-4-(2-methoxyethoxy)anilineSimilar structure with different positioningVariations in reactivity
4-(2-Methoxyethoxy)anilineDifferent functional group arrangementDifferent binding affinities

The presence of both methoxy and methoxyethoxy groups in this compound enhances its reactivity and stability compared to its analogs, providing a broader range of applications in both research and industry .

Properties

IUPAC Name

4-methoxy-3-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJAWGOUBJAMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445691
Record name 4-methoxy-3-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26181-51-1
Record name 4-methoxy-3-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-methoxy-3-(2-methoxyethoxy)nitrobenzene (7 g, 30 mmol) and 10% palladium-on-charcoal catalyst (1.4 g) in ethyl acetate (70 ml) was stirred under hydrogen at 3.3 atmospheres pressure for 1 hour. The catalyst was removed by filtration through diatomaceous earth and the solvent removed by evaporation. The solid residue was suspended in ethyl acetate, collected by filtration and dried under vacuum to give 4-methoxy-3-(2-methoxyethoxy)aniline (6.1 g, 100%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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